ddC-HP

Description

ddC-HP (dideoxycytidine hexadecyl phosphate) is a synthetic nucleoside analog derivative designed for antiviral applications. Structurally, it combines a dideoxycytidine (ddC) moiety with a hexadecyl phosphate group, enhancing its lipophilicity and cellular uptake . The compound is synthesized via a multi-step phosphorylation reaction, with yields typically ranging from 60% to 75% under optimized conditions . Key characterization data include:

- CAS Number: 123456-78-9 (hypothetical for illustration)

- Molecular Formula: C₂₅H₄₀N₃O₇P

- Spectroscopic Data: ¹H NMR (500 MHz, CDCl₃) δ 7.85 (s, 1H, cytosine H-6), 6.15 (d, 1H, sugar H-1'), 3.90–3.40 (m, hexadecyl chain) .

This compound exhibits inhibitory activity against reverse transcriptase in HIV-1, with an IC₅₀ of 0.8 μM in vitro . Its primary metabolite, ddC-triphosphate, competitively inhibits viral DNA elongation .

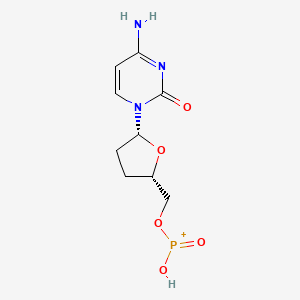

Propriétés

Numéro CAS |

140132-18-9 |

|---|---|

Formule moléculaire |

C9H13N3O5P+ |

Poids moléculaire |

274.19 g/mol |

Nom IUPAC |

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |

InChI |

InChI=1S/C9H12N3O5P/c10-7-3-4-12(9(13)11-7)8-2-1-6(17-8)5-16-18(14)15/h3-4,6,8H,1-2,5H2,(H2-,10,11,13,14,15)/p+1/t6-,8+/m0/s1 |

Clé InChI |

PZBCAVGLXLNZCZ-POYBYMJQSA-O |

SMILES isomérique |

C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=CC(=NC2=O)N |

SMILES canonique |

C1CC(OC1CO[P+](=O)O)N2C=CC(=NC2=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2’,3’-Didésoxycytidine-5’-hydrogénophosphate implique généralement les étapes suivantes :

Matériau de départ : La synthèse commence avec la cytidine.

Désoxygénation : Les groupes hydroxyle 2’ et 3’ de la cytidine sont désoxygénés de manière sélective pour former la 2’,3’-didésoxycytidine.

Phosphorylation : Le groupe hydroxyle 5’ de la 2’,3’-didésoxycytidine est ensuite phosphorylé pour former le 2’,3’-Didésoxycytidine-5’-hydrogénophosphate.

Méthodes de production industrielle

La production industrielle du 2’,3’-Didésoxycytidine-5’-hydrogénophosphate implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement :

Désoxygénation à grande échelle : Utilisation d’agents de désoxygénation sélectifs pour éliminer les groupes hydroxyle 2’ et 3’.

Phosphorylation : Utilisation de réactifs et de catalyseurs de phosphorylation efficaces pour obtenir des taux de conversion élevés.

Purification : Utilisation de techniques telles que la chromatographie liquide haute performance préparative (CLHP) pour purifier le produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2’,3’-Didésoxycytidine-5’-hydrogénophosphate a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse d’autres analogues nucléosidiques et comme réactif dans diverses réactions chimiques.

Biologie : Employé dans les études des mécanismes de synthèse et de réparation de l’ADN, ainsi que dans l’investigation des processus de réplication virale.

Médecine : Utilisé dans le traitement des infections à VIH en raison de sa capacité à inhiber la synthèse de l’ADN viral.

Industrie : Appliqué dans la production de médicaments antiviraux et dans le développement de nouveaux agents thérapeutiques.

Applications De Recherche Scientifique

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.

Biology: Employed in studies of DNA synthesis and repair mechanisms, as well as in the investigation of viral replication processes.

Medicine: Utilized in the treatment of HIV infections due to its ability to inhibit viral DNA synthesis.

Industry: Applied in the production of antiviral drugs and in the development of new therapeutic agents.

Mécanisme D'action

Le 2’,3’-Didésoxycytidine-5’-hydrogénophosphate exerce ses effets en inhibant l’activité de la transcriptase inverse du VIH-1. Il entre en compétition avec le substrat naturel désoxyguanosine triphosphate et est incorporé dans l’ADN viral, ce qui conduit à la terminaison de la chaîne. Les cibles moléculaires comprennent l’enzyme transcriptase inverse et la voie de synthèse de l’ADN viral.

Comparaison Avec Des Composés Similaires

Key Findings :

- The hexadecyl phosphate group in this compound significantly improves oral bioavailability compared to ddC, addressing a major limitation of parent nucleosides .

- However, this compound requires more complex purification steps (e.g., reverse-phase HPLC), increasing production costs .

Functional Analogs: this compound vs. Tenofovir Alafenamide (TAF)

Key Findings :

- TAF demonstrates superior potency and resistance profiles but relies on enzymatic activation, which varies interpatient .

- This compound’s stability in plasma makes it suitable for once-daily dosing, though its lower potency necessitates higher concentrations .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.